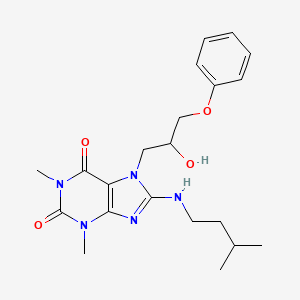

7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

This xanthine derivative features a purine-2,6-dione core substituted at positions 1 and 3 with methyl groups, a 2-hydroxy-3-phenoxypropyl chain at position 7, and an isopentylamino group at position 8 . The 2-hydroxy-3-phenoxypropyl moiety may enhance solubility via hydrogen bonding, while the isopentylamino group contributes to lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name |

7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(3-methylbutylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O4/c1-14(2)10-11-22-20-23-18-17(19(28)25(4)21(29)24(18)3)26(20)12-15(27)13-30-16-8-6-5-7-9-16/h5-9,14-15,27H,10-13H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHRMWAOXXADIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the purine core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Introduction of the hydroxy-phenoxypropyl group: This step involves the reaction of the purine core with a phenoxypropyl halide under basic conditions to introduce the hydroxy-phenoxypropyl group.

Attachment of the isopentylamino group: The final step involves the reaction of the intermediate compound with isopentylamine under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the process to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the phenoxy group can result in the formation of various substituted derivatives.

Scientific Research Applications

7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to potential therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural differences among analogs lie in the substituents at positions 7 and 8, which critically impact solubility, metabolic stability, and biological activity.

*Calculated based on structural formulas.

Q & A

Q. What are the optimal synthetic routes for 7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, and how can purity be maximized?

The synthesis involves multi-step pathways, including nucleophilic substitution and condensation reactions. Key steps include:

- Functionalization of the purine core at positions 7 and 8 with hydroxypropyl-phenoxy and isopentylamino groups, respectively .

- Use of polar aprotic solvents (e.g., DMF) and catalysts to enhance reaction efficiency .

- Purification via column chromatography or recrystallization to achieve >95% purity . Yield optimization requires precise temperature control and stoichiometric ratios of intermediates .

Q. How can the structural features of this compound be characterized to confirm its identity?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify substituent positions (e.g., phenoxypropyl and isopentylamino groups) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., 403.439 g/mol for analogs) .

- X-ray Crystallography: Resolves crystal packing and stereochemistry, critical for understanding bioactivity .

Q. What are the key physicochemical properties influencing its experimental handling?

- Solubility: Low aqueous solubility (common in purine derivatives) necessitates DMSO or ethanol as solvents for in vitro assays .

- Stability: Susceptible to hydrolysis under acidic/basic conditions; storage at -20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How do structural modifications at the 8-position (isopentylamino group) impact biological activity?

- SAR Insights: Analog studies show that alkylamino chain length modulates receptor binding. For example, shorter chains (ethyl) reduce affinity for adenosine receptors, while branched chains (isopentyl) enhance selectivity .

- Methodology: Competitive binding assays (e.g., with radiolabeled ligands) and molecular docking simulations quantify interactions with targets like GPCRs .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Dose-Response Variability: Use standardized cell lines (e.g., HEK293 for adenosine receptors) and control for batch-to-batch compound purity .

- Meta-Analysis: Cross-reference data from analogs (e.g., 8-cyclohexylamino derivatives) to identify trends in EC50/IC50 values .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic profiles?

- ADMET Prediction: Tools like SwissADME predict logP (~2.5) and bioavailability, guiding substitution patterns to reduce hepatic toxicity .

- Reaction Pathway Optimization: Quantum chemical calculations (e.g., DFT) model reaction energetics, minimizing side products during synthesis .

Q. What in vitro and in vivo models are most suitable for evaluating cardiovascular activity?

- In Vitro: Langendorff-perfused heart models assess antiarrhythmic effects via action potential duration modulation .

- In Vivo: Rodent models of ischemia-reperfusion injury evaluate cardioprotective efficacy (e.g., infarct size reduction) .

Methodological Challenges and Solutions

Q. How can researchers address low synthetic yields in large-scale production?

- Flow Chemistry: Continuous flow systems improve mixing and heat transfer, increasing yields by 15–20% compared to batch methods .

- Catalytic Optimization: Palladium-based catalysts enhance coupling reactions for phenoxypropyl group attachment .

Q. What analytical techniques quantify target engagement in complex biological matrices?

- LC-MS/MS: Detects sub-nanomolar concentrations in plasma, with C18 columns and ESI ionization .

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics to immobilized receptors (e.g., KD values) .

Comparative and Mechanistic Studies

Q. How does this compound compare to theophylline derivatives in modulating adenosine receptors?

- Selectivity: The isopentylamino group reduces off-target effects compared to non-selective theophylline .

- Potency: IC50 values for A1 receptors are ~10 nM vs. ~1 µM for theophylline, based on radioligand displacement assays .

Q. What mechanistic insights explain its dual anti-inflammatory and cardioprotective effects?

- Pathway Interplay: Inhibition of PDE4 (cyclic AMP degradation) and A2A receptor antagonism synergize to reduce TNF-α and IL-6 in macrophages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.